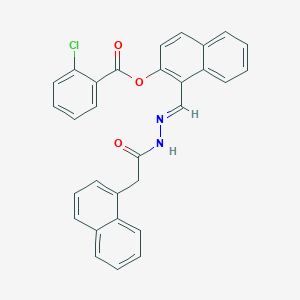
1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate is a complex organic compound with a molecular formula of C26H19ClN2O3
Méthodes De Préparation
The synthesis of 1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 1-naphthylacetyl chloride, which is then reacted with carbohydrazide to form the carbohydrazonoyl intermediate. This intermediate is further reacted with 2-naphthyl 2-chlorobenzoate under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding acids and hydrazides.
Applications De Recherche Scientifique
1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate can be compared with similar compounds such as:
4-Bromo-2-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate: This compound has a similar structure but contains a bromine atom, which may alter its reactivity and biological activity.
2-(1-Naphthyl)ethanoyl chloride: This compound is an intermediate in the synthesis of this compound and shares some structural similarities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
767311-94-4 |
|---|---|
Formule moléculaire |
C30H21ClN2O3 |
Poids moléculaire |
492.9 g/mol |
Nom IUPAC |
[1-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate |
InChI |
InChI=1S/C30H21ClN2O3/c31-27-15-6-5-14-25(27)30(35)36-28-17-16-21-9-2-4-13-24(21)26(28)19-32-33-29(34)18-22-11-7-10-20-8-1-3-12-23(20)22/h1-17,19H,18H2,(H,33,34)/b32-19+ |
Clé InChI |
CIZPZTKSKCSODY-BIZUNTBRSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)OC(=O)C5=CC=CC=C5Cl |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=C(C=CC4=CC=CC=C43)OC(=O)C5=CC=CC=C5Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


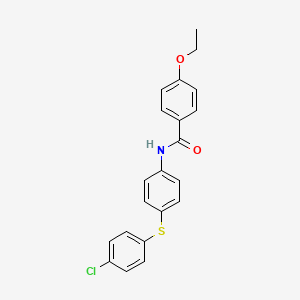
![(5E)-5-[2-(Allyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15083530.png)

![(5Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15083544.png)
![2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B15083552.png)

![2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B15083563.png)
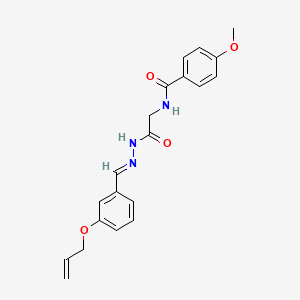
![3-(4-bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B15083574.png)
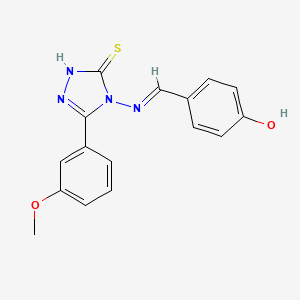
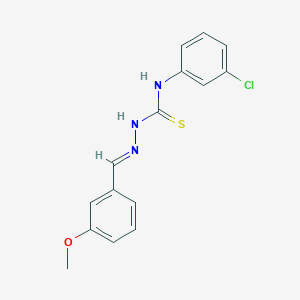
![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide](/img/structure/B15083587.png)
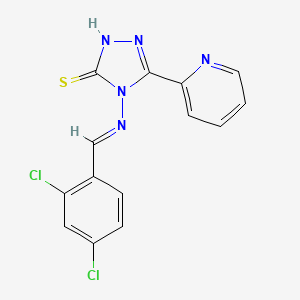
![2-((3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B15083624.png)
